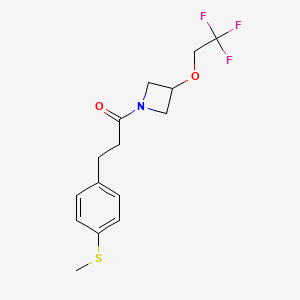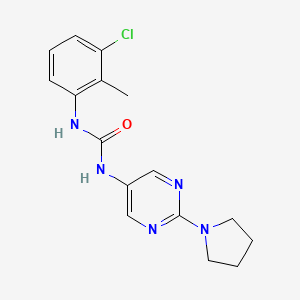
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to cancer treatment, anti-inflammatory effects, and other therapeutic applications.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry
Urea derivatives, including structures similar to the specified compound, have been extensively studied for their dimerization capabilities via hydrogen bonding, making them valuable in supramolecular chemistry. For instance, ureidopyrimidones demonstrate strong dimerization through quadruple hydrogen bonds, a feature that preorganizes the molecules for dimerization and is crucial for the development of supramolecular polymers and networks (Beijer et al., 1998).
Herbicidal Activity
Certain substituted phenyltetrahydropyrimidinones, which share a core structural resemblance with the compound , have been identified as chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, indicating their potential application in agricultural sciences to control weed growth (Babczinski et al., 1995).
Anticancer Research
In the realm of medicinal chemistry, derivatives structurally related to "1-(3-Chloro-2-methylphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" have been synthesized and evaluated for their anticancer properties. The exploration of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has led to significant antiproliferative effects against various cancer cell lines, marking them as promising candidates for further development as anticancer agents (Feng et al., 2020).
Corrosion Inhibition
Research into urea-derived Mannich bases has shown their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies not only provide insights into the chemical stability and protection of metals but also highlight the utility of urea derivatives in industrial applications (Jeeva et al., 2015).
Environmental Science
Investigations into the degradation pathways of urea derivatives similar to the specified compound offer valuable information on their environmental fate, particularly in soil. Understanding the degradation mechanisms and half-lives of these compounds is crucial for assessing their environmental impact and safety (Morrica et al., 2001).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O/c1-11-13(17)5-4-6-14(11)21-16(23)20-12-9-18-15(19-10-12)22-7-2-3-8-22/h4-6,9-10H,2-3,7-8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZIPJUHPFENHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

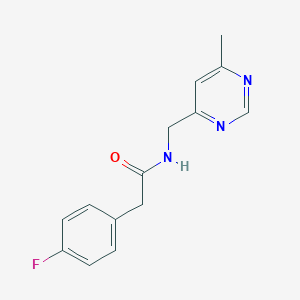
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
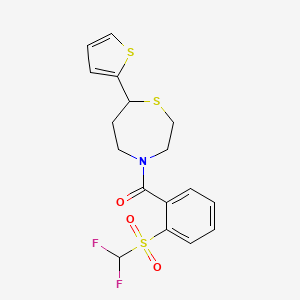
![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)
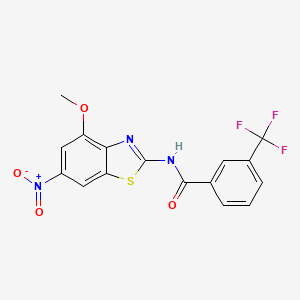
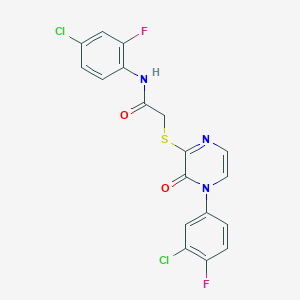
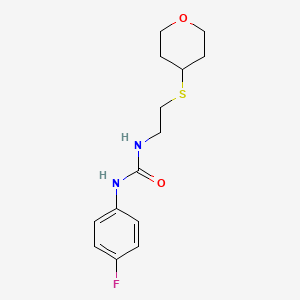
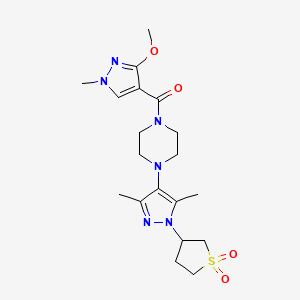
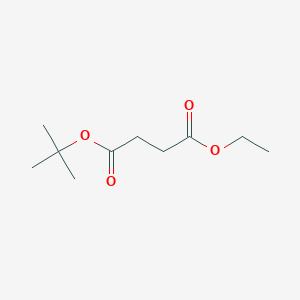
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2657656.png)
![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2657658.png)
![5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2657660.png)
